molecular formula C15H12Cl2O3 B13022979 Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate

Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate

Cat. No.: B13022979
M. Wt: 311.2 g/mol
InChI Key: DYRVQSKHVWETNY-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate is an organic compound with a complex structure, featuring both chlorinated benzyl and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate typically involves the reaction of 3-chloro-4-hydroxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The chlorinated benzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate moiety may also play a role in binding to target proteins or influencing cellular pathways. Detailed studies on the exact molecular targets and pathways are ongoing to elucidate the compound’s effects .

Comparison with Similar Compounds

  • Methyl 2-chloro-4-((3-chlorobenzyl)oxy)benzoate
  • Methyl 3-chloro-4-((4-chlorobenzyl)oxy)benzoate

Comparison: Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate is unique due to the specific positioning of the chlorinated benzyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research .

Biological Activity

Methyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an ester derivative of benzoic acid. Its molecular structure includes a chloro substituent and an ether linkage, which may contribute to its biological activity. The chemical formula is C₁₈H₁₅ClO₃, and its molecular weight is approximately 320.76 g/mol.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been studied for their ability to inhibit ribosomal S6 kinase (RSK) activity, which is crucial in cancer cell proliferation. For instance, derivatives with similar structures demonstrated varying degrees of RSK inhibition and cellular proliferation effects in breast cancer cell lines such as MCF-7 .
  • Antifungal Properties : Compounds with similar functional groups have shown promising antifungal activity against various fungal strains. For example, certain derivatives exhibited significant inhibitory effects against Sclerotinia sclerotiorum, suggesting potential applications in agricultural fungicides .
  • Analgesic Effects : Some studies indicate that benzoate derivatives may possess analgesic properties with fewer side effects compared to traditional analgesics. This could be attributed to their interaction with pain signaling pathways .

Table 1: Biological Activity Overview

Compound% Kinase Inhibition (30 μM)% Proliferation Inhibition (50 μM)
A10.5 ± 1.3550%
C3.1 ± 0.69-2.51 ± 3.2
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is not yet available but should be investigated further.

Case Studies

  • Anticancer Activity : In a study evaluating the effects of structurally related compounds on MCF-7 cells, it was found that certain derivatives significantly inhibited cell proliferation through mechanisms distinct from RSK inhibition. This suggests that this compound may also exert similar anticancer properties .
  • Fungicidal Efficacy : Another investigation into the antifungal activities of similar compounds revealed that those with halogen substituents displayed enhanced efficacy against Sclerotinia sclerotiorum. The structure–activity relationship (SAR) indicated that electron-withdrawing groups like chlorine improve the inhibitory activity .

Properties

Molecular Formula

C15H12Cl2O3

Molecular Weight

311.2 g/mol

IUPAC Name

methyl 3-chloro-4-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H12Cl2O3/c1-19-15(18)10-6-7-14(13(17)8-10)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3

InChI Key

DYRVQSKHVWETNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Cl

Origin of Product

United States

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